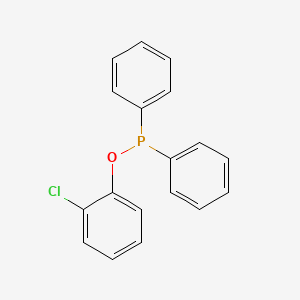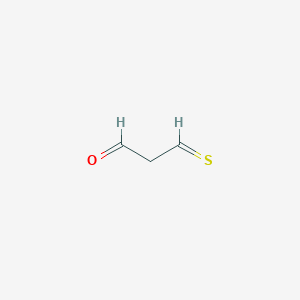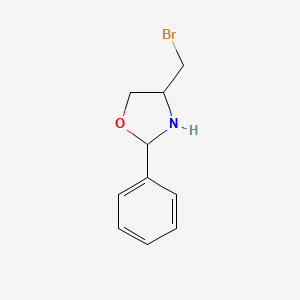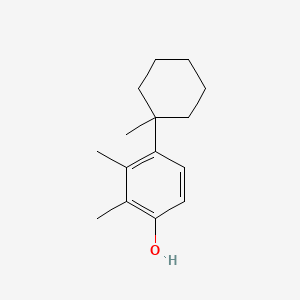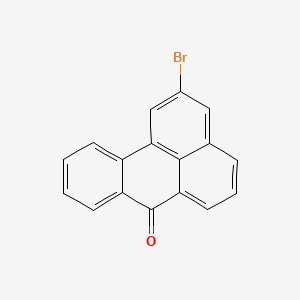
7H-Benz(de)anthracen-7-one, 2-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Benz(de)anthracen-7-one, 2-bromo- is a brominated derivative of 7H-Benz(de)anthracen-7-one This compound is part of the polycyclic aromatic ketones family, known for their complex ring structures and significant chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benz(de)anthracen-7-one, 2-bromo- typically involves the bromination of 7H-Benz(de)anthracen-7-one. This can be achieved through electrophilic aromatic substitution using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 7H-Benz(de)anthracen-7-one, 2-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maximize yield and purity. The bromination reaction is monitored closely to prevent over-bromination and ensure the production of the desired mono-brominated product.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Benz(de)anthracen-7-one, 2-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of alcohols or other reduced products.
Applications De Recherche Scientifique
7H-Benz(de)anthracen-7-one, 2-bromo- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7H-Benz(de)anthracen-7-one, 2-bromo- involves its interaction with various molecular targets. The bromine atom enhances its electrophilicity, making it more reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological macromolecules, potentially disrupting their normal functions. The compound can also undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
7H-Benz(de)anthracen-7-one: The parent compound without the bromine atom.
7H-Benz(de)anthracen-7-one, 2-chloro-: A chlorinated derivative with similar reactivity.
7H-Benz(de)anthracen-7-one, 2-iodo-: An iodinated derivative with enhanced reactivity due to the larger atomic size of iodine.
Uniqueness
7H-Benz(de)anthracen-7-one, 2-bromo- is unique due to the presence of the bromine atom, which enhances its reactivity and potential applications. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chlorinated and iodinated counterparts.
Propriétés
Numéro CAS |
65072-55-1 |
|---|---|
Formule moléculaire |
C17H9BrO |
Poids moléculaire |
309.16 g/mol |
Nom IUPAC |
2-bromobenzo[b]phenalen-7-one |
InChI |
InChI=1S/C17H9BrO/c18-11-8-10-4-3-7-14-16(10)15(9-11)12-5-1-2-6-13(12)17(14)19/h1-9H |
Clé InChI |
JLPIRWUZYOQKQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=CC(=C3)Br)C=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14506638.png)

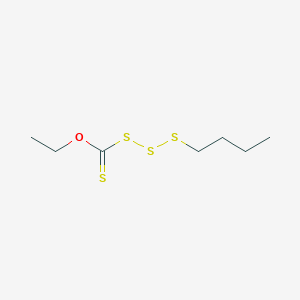

![Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-](/img/structure/B14506664.png)


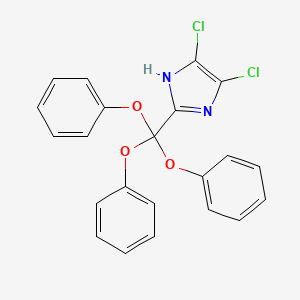
![2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B14506680.png)

